Ethylene glycol diglycidyl ether

Catalog No.
S590412
CAS No.
2224-15-9
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diglycidyl ether

CAS Number

2224-15-9

Product Name

Ethylene glycol diglycidyl ether

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2

InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N

SMILES

C1C(O1)COCCOCC2CO2

Synonyms

QUETOL 651;QUETOL 651, RESIN;ZERENEX ZX005288;1,2-bis(2,3-epoxypropoxy)-ethan;1,2-Bis(glycidyloxy)ethane;1,2-Ethanediol diglycidyl ether;1,2-ethanedioldiglycidylether;2-([2-(2-Oxiranylmethoxy)ethoxy]methyl)oxirane

Canonical SMILES

C1C(O1)COCCOCC2CO2

Biomaterial Crosslinking and Drug Delivery

EGDE is widely used as a crosslinking agent in the development of biomaterials for various biomedical applications. Its ability to form covalent bonds with functional groups in polymers like hydrogels, scaffolds, and nanoparticles allows for the creation of stable and tunable structures. These structures find applications in drug delivery, tissue engineering, and regenerative medicine. For instance, EGDE has been used to crosslink hyaluronic acid (HA) for injectable hydrogels for treating soft tissue defects. [] Additionally, EGDE can be used to conjugate drugs or other biomolecules to carriers, enabling targeted delivery and controlled release.

Surface Modification

EGDE's reactivity allows for the modification of various surfaces, introducing new functionalities or improving their properties. This modification can be achieved by attaching EGDE to the surface through its epoxide groups, creating a reactive platform for further conjugation with other molecules. Surface modification with EGDE finds applications in biosensors, cell culture substrates, and biocompatible implants.

Polymer Synthesis and Modification

EGDE can be used as a co-monomer in the synthesis of various polymers, imparting specific properties like crosslinking ability or improved hydrophilicity. Additionally, it can be used to modify pre-existing polymers by introducing reactive epoxide groups, enabling further functionalization or crosslinking. This approach allows for the tailoring of polymer properties for specific applications in areas like drug delivery, catalysis, and separation science.

Other Applications

EGDE also finds applications in other scientific research areas, including:

  • Electrochemical applications: As an additive in electrolytes for improving conductivity and stability. []
  • Forensic science: As a component in DNA extraction protocols.
  • Wastewater treatment: As an additive for enhancing flocculation and pollutant removal efficiency.

Ethylene glycol diglycidyl ether is an organic compound with the molecular formula C8H14O4C_8H_{14}O_4 and a molecular weight of approximately 174.2 g/mol. It is categorized as a glycidyl ether and is characterized by the presence of two epoxide groups, which are responsible for its reactivity. This compound is typically a colorless to pale yellow liquid and is known for its low viscosity, making it suitable for various applications in the chemical industry. Ethylene glycol diglycidyl ether is classified as an irritant and should be handled with care, using appropriate protective equipment such as gloves and fume hoods during manipulation .

  • In epoxy resin formulations: EGDGE acts as a reactive diluent, reducing the viscosity of the resin without compromising its final properties. During curing, the epoxy groups in EGDGE react with other components
Involving ethylene glycol diglycidyl ether are related to its epoxide groups. These groups can undergo ring-opening reactions in the presence of nucleophiles, such as amines, alcohols, or acids. The reactions can lead to the formation of various polyether structures or cross-linked networks when used in polymer formulations. Additionally, ethylene glycol diglycidyl ether can participate in curing reactions with hardeners or catalysts to produce thermosetting resins .

While ethylene glycol diglycidyl ether is primarily utilized in industrial applications, studies have indicated potential biological activities. Its cytotoxic effects have been observed in various cell lines, suggesting that it may pose risks to human health upon exposure. The compound's irritant properties can lead to skin and eye irritation, necessitating careful handling . Further research is needed to fully understand its biological interactions and long-term effects on human health.

Ethylene glycol diglycidyl ether can be synthesized through several methods:

  • Epoxidation of Ethylene Glycol: Ethylene glycol reacts with epichlorohydrin in the presence of a base catalyst to yield ethylene glycol diglycidyl ether.
  • Direct Etherification: The reaction of ethylene glycol with epoxide precursors under controlled conditions can also produce this compound.
  • Using Phosphorus Pentoxide: Ethylene glycol can react with phosphorus pentoxide to form an epoxy compound, which subsequently yields ethylene glycol diglycidyl ether upon further reaction .

Ethylene glycol diglycidyl ether has a wide range of applications across various industries:

  • Adhesives: Used as a reactive diluent in epoxy adhesives to enhance flexibility and adhesion properties.
  • Coatings: Incorporated into coatings for improved chemical resistance and durability.
  • Composites: Serves as a cross-linking agent in composite materials, enhancing mechanical properties.
  • Biomedical

Ethylene glycol diglycidyl ether shares structural similarities with several other compounds within the glycidyl ether family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethylene Glycol Diglycidyl EtherC10H18O5C_{10}H_{18}O_5Contains three epoxide groups; higher molecular weight
Propylene Glycol Diglycidyl EtherC9H18O4C_9H_{18}O_4Derived from propylene glycol; different reactivity
Butylene Glycol Diglycidyl EtherC10H18O4C_10H_{18}O_4More hydrophobic; used in specialty applications

Uniqueness of Ethylene Glycol Diglycidyl Ether: Ethylene glycol diglycidyl ether is unique due to its specific two-epoxide structure that allows for versatile applications in both industrial and biomedical fields. Its low viscosity facilitates easy processing compared to other similar compounds, making it particularly valuable in adhesive and coating formulations .

Phase-Transfer Catalytic Synthesis Mechanisms

Phase-transfer catalysis represents the predominant method for synthesizing ethylene glycol diglycidyl ether, offering significant advantages over conventional approaches. This methodology facilitates the reaction between ethylene glycol and epichlorohydrin under heterogeneous conditions by employing quaternary ammonium salts that shuttle reactants between organic and aqueous phases.

Fundamental Reaction Mechanism

The synthesis of EGDGE via phase-transfer catalysis involves a two-step process. First, ethylene glycol reacts with epichlorohydrin to form chlorohydrin intermediates. Subsequently, these intermediates undergo dehydrochlorination in the presence of a base to yield the final diglycidyl ether product. The general reaction can be represented as:

$$ \text{HO-CH}2\text{-CH}2\text{-OH} + 2 \text{ ClCH}2\text{-CH-CH}2\text{O} \xrightarrow[]{\text{PTC, NaOH}} \text{(CH}2\text{-CH-CH}2\text{O)}2\text{-CH}2\text{-CH}2 + 2 \text{ NaCl} + 2 \text{ H}2\text{O} $$

Role of Phase-Transfer Catalysts

Various quaternary ammonium salts serve as effective phase-transfer catalysts in EGDGE synthesis. The most commonly employed catalysts include tetrabutylammonium chloride, methyltrioctylammonium chloride, methyltridecylammonium chloride, and tetramethylammonium chloride. These catalysts transport the hydroxide ions from the aqueous phase to the organic phase, facilitating the dehydrochlorination of chlorohydrin intermediates.

A standard laboratory-scale synthesis utilizes tetrabutylammonium chloride (0.28 g, 1 mmol) in conjunction with sodium hydroxide pellets (4.8 g, 120 mmol) and water (0.5 mL, 28 mmol). Recent advancements have demonstrated that using a catalyst loading of 0.1 to 10 parts by weight, preferably 0.2 to 2 parts by weight, provides optimal results in industrial settings.

Solvent-Free Synthesis Approach

Contemporary research has developed a solvent-free approach for synthesizing glycidyl ethers, including EGDGE. This methodology employs solid alkali metal hydroxide instead of aqueous basic solutions, significantly reducing reactor corrosion issues and simplifying the production process. The direct use of solid base offers multiple advantages:

  • Reduced reactor corrosion due to elimination of aqueous basic solutions
  • No requirement for additional devices to prepare aqueous basic solutions
  • Easier handling of solid by-products (sodium hydroxide and sodium chloride)
  • Elimination of neutralization and solidification processes for by-products

A typical solvent-free synthesis protocol involves combining the alcohol (ethylene glycol in the case of EGDGE), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), solid sodium hydroxide, and epichlorohydrin at controlled temperatures (typically 30°C).

Advanced Catalytic Systems

Recent innovations have introduced composite catalytic systems for EGDGE synthesis. One notable advancement involves a ternary composite catalyst combined with a 5A molecular sieve, which substantially reduces catalyst dosage while accelerating reaction progress. Another approach employs a 3A molecular sieve-supported phase transfer catalyst, demonstrating high reaction activity and facilitating straightforward post-reaction water washing.

Epichlorohydrin-Glycol Reaction Optimization Strategies

The reaction between epichlorohydrin and ethylene glycol represents the core step in EGDGE synthesis. Optimizing this reaction is crucial for maximizing yield, improving product quality, and enhancing process efficiency. Various parameters influence the reaction outcome, including temperature, reagent ratios, catalyst selection, and reaction time.

Temperature and Time Optimization

Temperature significantly impacts the reaction kinetics between epichlorohydrin and ethylene glycol. Experimental studies have investigated various temperature regimes, comparing reactions at 65°C, 45°C, and 25°C. The results demonstrate that:

  • At 65°C: Maximum glycidyl ether yield (53%) achieved in 10 minutes
  • At 45°C: Comparable yield (54%) reached in 30 minutes
  • At 25°C: Similar yield (54%) obtained in 2 hours

These findings indicate that while higher temperatures accelerate the reaction, they do not substantially improve the yield. For industrial applications, operating at moderate temperatures (40-45°C) for approximately 45 minutes represents an optimal compromise between reaction rate and energy consumption.

Temperature (°C)Reaction TimeGlycidyl Ether Yield (%)
6510 minutes53
4530 minutes54
252 hours54

Table 1: Effect of temperature on EGDGE synthesis reaction time and yield

Reagent Ratio Optimization

The molar ratio between epichlorohydrin and ethylene glycol significantly impacts reaction efficiency and product yield. Research indicates that employing excess epichlorohydrin promotes reaction completion and improves yield. A typical laboratory-scale synthesis utilizes:

  • Epichlorohydrin: 120 mmol (9.34 mL)
  • Ethylene glycol: 20 mmol
  • Molar ratio (epichlorohydrin:glycol): 6:1

This represents a significant excess of epichlorohydrin compared to the stoichiometric requirement. However, modern industrial processes have optimized this ratio to minimize waste. Current best practices recommend a molar ratio of 3:1 to 4:1 (epichlorohydrin:glycol) to balance yield and economic considerations.

Lewis Acid Catalysis Approach

An alternative approach to phase-transfer catalysis employs Lewis acid catalysts to facilitate the reaction between ethylene glycol and epichlorohydrin. Common Lewis acid catalysts include boron trifluoride (or its complexes) and stannic chloride. While this method offers certain advantages in terms of reaction control, it presents a significant drawback: the glycidyl products obtained typically contain undesirably high chlorine content. This necessitates additional purification steps, potentially reducing the economic viability of this approach.

Combined Process Strategies

Contemporary manufacturing processes often employ a combination of approaches to optimize EGDGE synthesis. One effective strategy involves:

  • Initial reaction of epichlorohydrin with ethylene glycol using a Lewis acid catalyst
  • Optional dehydrochlorination of the intermediate product
  • Subsequent reaction with additional epichlorohydrin in the presence of alkali and a phase-transfer catalyst

This combined approach leverages the strengths of both catalytic systems while mitigating their respective limitations.

Industrial-Scale Purification and Quality Control Protocols

Industrial production of EGDGE necessitates robust purification methods and stringent quality control protocols to ensure product consistency and performance. Various techniques are employed to remove impurities, characterize the final product, and verify compliance with specifications.

Purification Methodologies

The crude EGDGE product contains various impurities, including unreacted starting materials, by-products, and residual catalysts. Industrial purification typically involves a multi-step process:

  • Initial Filtration: Removal of solid by-products (sodium chloride and sodium hydroxide) through filtration

  • Distillation of Volatiles: Recovery of unreacted epichlorohydrin through distillation. This step serves the dual purpose of purifying the product and recycling valuable raw materials

  • Vacuum Distillation: Further purification through distillation under reduced pressure to obtain colorless EGDGE. Typical conditions involve distillation at approximately 112°C under 4.5 mmHg pressure

For highly pure EGDGE (>99.5%), advanced purification techniques may be employed:

  • Treatment with Adsorbents: Processing with specialized molecular sieves to remove trace impurities

  • Advanced Distillation: Employing thin-film evaporators to achieve high purity levels through efficient separation. This technique can yield products with purity exceeding 99.7%

Quality Control Parameters

Several key parameters serve as quality indicators for EGDGE:

  • Epoxy Value/Epoxide Equivalent Weight (EEW): Measures the epoxy content, typically determined through titration according to ASTM D1652 standard. For EGDGE, the typical epoxy equivalent weight ranges from 110 to 120

  • Chlorine Content: Residual chlorine significantly impacts product performance and stability. High-quality EGDGE typically contains less than 0.6% total chlorine

  • Physical Properties: Various physical characteristics are monitored to ensure consistency:

    • Appearance: Colorless to pale yellow clear liquid
    • Density: 1.118 g/mL at 25°C
    • Refractive index: 1.463
    • Flash point: 157°C (Cleveland open test)

ASTM D1652 Testing Methodology

The epoxide content determination represents a critical quality control parameter for EGDGE. The standard test method ASTM D1652 outlines the procedure for manual and automatic titration to quantitatively determine the percent epoxide content. The process involves:

  • Sample preparation with the EGDGE specimen dissolved in an appropriate solvent
  • Addition of tetraethylammonium bromide as a titrating agent
  • Titration with a standardized solution
  • Calculation of epoxide content using the reagent factor, sample weight, and titration volume

The epoxy value is defined as the number of moles of epoxy groups per 100g of resin. For EGDGE with a molecular weight of 174.19 and two epoxy groups per molecule, the theoretical EEW equals 87.1 (174.19/2), and the epoxy value approximately 1.15 (100/87.1).

Industrial Quality Challenges and Solutions

Several challenges arise during industrial-scale EGDGE production:

  • Batch-to-Batch Consistency: Maintaining consistent quality across production batches presents a significant challenge. This is addressed through:

    • Automated process control systems to precisely regulate reaction parameters
    • In-line monitoring of reaction progress using spectroscopic techniques
    • Statistical process control methodologies to identify and correct deviations
  • Side Reaction Management: The formation of polymeric by-products during synthesis can reduce yield and complicate purification. Strategies to minimize these include:

    • Precise temperature control to suppress polymerization reactions
    • Optimized catalyst systems to enhance selectivity
    • Controlled addition rates of reagents to minimize local concentration gradients
  • Environmental and Safety Considerations: Epichlorohydrin presents significant environmental and safety concerns due to its toxicity. Modern industrial processes incorporate:

    • Closed-loop systems to minimize emissions
    • Solvent recovery and recycling systems
    • Advanced effluent treatment technologies to neutralize or recover hazardous waste

Physical Description

Liquid

XLogP3

-0.7

UNII

5R860RS597

GHS Hazard Statements

Aggregated GHS information provided by 215 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 37 of 215 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 178 of 215 companies with hazard statement code(s):;
H302 (62.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (72.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (61.8%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2224-15-9
72207-80-8

Wikipedia

Ethylene glycol diglycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-09-13
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